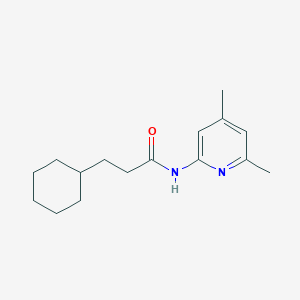![molecular formula C20H25FN2 B12491306 1-[(4-ethylphenyl)methyl]-N-(2-fluorophenyl)piperidin-4-amine](/img/structure/B12491306.png)
1-[(4-ethylphenyl)methyl]-N-(2-fluorophenyl)piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-ethylphenyl)methyl]-N-(2-fluorophenyl)piperidin-4-amine is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmacology due to their diverse biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-ethylphenyl)methyl]-N-(2-fluorophenyl)piperidin-4-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-ethylbenzyl chloride with 2-fluoroaniline to form an intermediate, which is then reacted with piperidine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Análisis De Reacciones Químicas
Types of Reactions
1-[(4-ethylphenyl)methyl]-N-(2-fluorophenyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
1-[(4-ethylphenyl)methyl]-N-(2-fluorophenyl)piperidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1-[(4-ethylphenyl)methyl]-N-(2-fluorophenyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. These may include binding to receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1-[(4-fluorophenyl)methyl]piperidin-4-amine: Similar structure but with a fluorine atom instead of an ethyl group.
2-(4-fluorophenyl)ethan-1-amine: Another piperidine derivative with a different substitution pattern.
Uniqueness
1-[(4-ethylphenyl)methyl]-N-(2-fluorophenyl)piperidin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C20H25FN2 |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
1-[(4-ethylphenyl)methyl]-N-(2-fluorophenyl)piperidin-4-amine |
InChI |
InChI=1S/C20H25FN2/c1-2-16-7-9-17(10-8-16)15-23-13-11-18(12-14-23)22-20-6-4-3-5-19(20)21/h3-10,18,22H,2,11-15H2,1H3 |
Clave InChI |
TTXXYGHZQDSFIE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)CN2CCC(CC2)NC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-N-{1-[4-ethyl-5-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B12491226.png)
![3-hydroxy-4-(2-hydroxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12491230.png)
![1-{2-[(2-Fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12491231.png)
![1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B12491233.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanamide](/img/structure/B12491237.png)
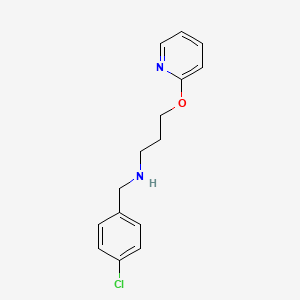
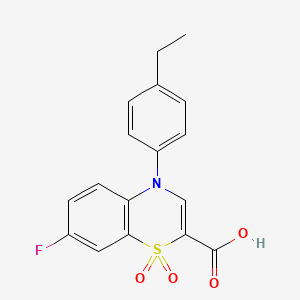
![3-chloro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-1-benzothiophene-2-carboxamide](/img/structure/B12491267.png)
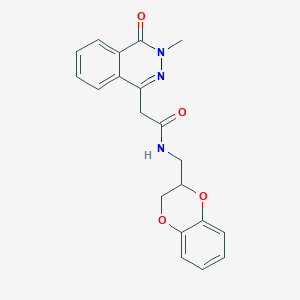
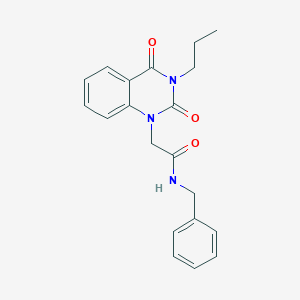
![5-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1-methyl-1H-tetrazole](/img/structure/B12491290.png)
![1-(Azepan-1-yl)-2-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B12491294.png)
![3-methyl-N-[(5-methylfuran-2-yl)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B12491314.png)
